molecular formula C13H18Cl2N2O2 B13541205 tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate

tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate

Cat. No.: B13541205
M. Wt: 305.20 g/mol
InChI Key: JZHZMGADOVHXHB-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate: is a chemical compound with the following properties:

    Chemical Formula: CHClNO

    Molecular Weight: 305.2 g/mol

    CAS Number: 1270100-84-9

This compound belongs to the class of carbamates and contains a tert-butyl group, an amino group, and a dichlorophenyl moiety. It is synthesized through specific routes and has various applications in research and industry.

Preparation Methods

Synthetic Routes: The synthetic preparation of tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate involves the reaction of appropriate starting materials. While specific details may vary, a common synthetic route includes the following steps:

    Protection of the amine group: The amino group is protected using a suitable protecting group (e.g., tert-butoxycarbonyl, Boc).

    Reaction with 3,4-dichlorophenyl ethylamine: The protected amine reacts with 3,4-dichlorophenyl ethylamine to form the desired compound.

    Deprotection: Removal of the protecting group yields this compound.

Industrial Production: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and scalability considerations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions under appropriate conditions.

    Reduction: Reduction reactions can also occur.

    Substitution: Substitution reactions involving the tert-butyl group or the dichlorophenyl moiety are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield an amine, while oxidation could lead to an oxo compound.

Scientific Research Applications

    Chemistry: tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate serves as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or receptor binding.

    Medicine: Research on its pharmacological properties and potential therapeutic applications.

    Industry: Possible applications in agrochemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism by which tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Properties

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.20 g/mol

IUPAC Name

tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate

InChI

InChI=1S/C13H18Cl2N2O2/c1-13(2,3)19-12(18)17-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11H,7,16H2,1-3H3,(H,17,18)

InChI Key

JZHZMGADOVHXHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)Cl)Cl)N

Origin of Product

United States

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